molecular formula C21H12BrN3O2S B409124 2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one

2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B409124
M. Wt: 450.3g/mol
InChI Key: YQCGVNVIFJEMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring fused with a benzochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves multi-step reactions. One common method includes the reaction of 4-bromoaniline with thiocarbohydrazide to form the intermediate 5-(4-bromo-phenylamino)-1,3,4-thiadiazole. This intermediate is then reacted with 3-formylchromone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3,4-thiadiazole
  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-3H-benzo[f]chromen-3-one stands out due to its unique combination of a thiadiazole ring with a benzochromenone structure. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H12BrN3O2S

Molecular Weight

450.3g/mol

IUPAC Name

2-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one

InChI

InChI=1S/C21H12BrN3O2S/c22-13-6-8-14(9-7-13)23-21-25-24-19(28-21)17-11-16-15-4-2-1-3-12(15)5-10-18(16)27-20(17)26/h1-11H,(H,23,25)

InChI Key

YQCGVNVIFJEMPG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(S4)NC5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(S4)NC5=CC=C(C=C5)Br

Origin of Product

United States

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